molecular formula C12H13ClN2O B1407272 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride CAS No. 1803582-56-0

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

Cat. No.: B1407272
CAS No.: 1803582-56-0
M. Wt: 236.7 g/mol
InChI Key: JKKKTGWYUHEUPY-UHFFFAOYSA-N
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Description

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is a hydrochloride salt of a phenolic compound featuring a pyridin-2-ylaminomethyl substituent. The molecule consists of a phenol ring (C₆H₅OH) with a methylene-linked pyridin-2-ylamine group (C₅H₄N–NH–CH₂–) and a hydrochloric acid counterion.

Properties

IUPAC Name

2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKTGWYUHEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

  • The synthesis employs a-bromoketones and 2-aminopyridines as starting materials.
  • The reaction proceeds via iodine-mediated oxidative cleavage of the C–C bond in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant.
  • The process yields N-(pyridin-2-yl)amides selectively under metal-free conditions, with iodine acting as a catalyst.

Reaction Conditions:

Parameter Optimized Condition
Solvent Toluene
Oxidant TBHP (4 equivalents)
Catalyst Iodine (20 mol%)
Temperature 100 °C
Time 2 hours

Key Findings:

  • The reaction is highly sensitive to solvent choice , with toluene providing optimal yields.
  • The process tolerates various substituted a-bromoketones , including electron-donating and withdrawing groups, producing amides in moderate to excellent yields .
  • The reaction mechanism involves radical pathways, with iodine facilitating C–C bond cleavage and formation of the amide.

Data Table:

Entry Substrate Product Yield (%) Notes
1 Aryl a-bromoketone N-(pyridin-2-yl)amide 83 Electron-rich substituents tolerated
2 Heteroaryl a-bromoketone N-(pyridin-2-yl)amide 70–87 Heterocyclic groups tolerated

One-Pot Tandem Cyclization and Bromination for Imidazo[1,2-a]pyridines

Method Overview:

  • The reaction involves a-bromoketones and 2-aminopyridines under oxidative conditions with TBHP.
  • The process yields 3-bromoimidazo[1,2-a]pyridines via cyclization and bromination steps.
  • The reaction is metal-free and scalable, with high functional group tolerance .

Reaction Conditions:

Parameter Optimized Condition
Solvent Ethyl acetate
Oxidant TBHP (2 equivalents)
Temperature 90 °C
Time 3 hours

Key Findings:

  • Substituted a-bromoketones with various groups (e.g., –F, –Cl, –Br, –Me, –OMe) yield the corresponding halo-substituted imidazopyridines in good to excellent yields .
  • The method tolerates disubstituted and trisubstituted substrates, including heteroaryl derivatives.
  • The process is chemodivergent , allowing selective synthesis of either amides or imidazopyridines by adjusting reaction conditions.

Data Table:

Entry Substrate Product Yield (%) Notes
1 Para-electron withdrawing 3-bromoimidazopyridine 85–97 Halogen substituents tolerated
2 Ortho- or meta-substituted 3-bromoimidazopyridine 80–95 Good regioselectivity

Mechanistic Insights and Control Experiments

  • The process involves radical intermediates , with iodine playing a crucial role in C–C bond cleavage .
  • The formation of pyridinium salts and shared intermediates (e.g., 5aa) is key.
  • Bromination occurs via oxidation of TBHP to generate reactive bromine species, enabling selective halogenation.
  • The reaction pathways can be switched between amidation and bromination by modulating oxidants and catalysts.

Summary of Key Preparation Strategies

Method Starting Materials Key Reagents Main Features Typical Yield References
Oxidative amidation a-bromoketones + 2-aminopyridines Iodine, TBHP Metal-free, selective C–C cleavage 70–83% ,
Tandem cyclization/bromination a-bromoketones + 2-aminopyridines TBHP, ethyl acetate Metal-free, chemodivergent 85–97% ,

Chemical Reactions Analysis

Reactivity and Chemical Transformations

A. Coordination Chemistry
The compound acts as a tridentate ligand, coordinating metals through:

  • Pyridine nitrogen

  • Phenolic oxygen

  • Secondary amine nitrogen

Key findings :

  • Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by IR and NMR spectroscopy .

  • Hydrogen bonding between the phenolic O–H and pyridine N creates an eight-membered intramolecular ring, influencing ligand geometry .

B. Functional Group Reactivity

  • Phenolic OH :

    • Participates in etherification (e.g., with propargyl chloride) to form derivatives .

    • Undergoes sulfonation or phosphorylation under acidic conditions.

  • Secondary Amine :

    • Alkylation/acylation reactions modify the NH group, enabling derivatization for drug discovery .

    • Reacts with carbonyl compounds (e.g., aldehydes) to form imines under mild conditions .

Mechanistic Insights

A. Hydrogen Bonding Effects

  • Intramolecular O–H···N hydrogen bonding stabilizes the planar conformation, enhancing regioselectivity in reactions .

  • Intermolecular N–H···O hydrogen bonds form helical chains in the solid state, affecting solubility and crystallization .

B. Catalytic Applications

  • Serves as a precursor in synthesizing Fe(III)-phenolato complexes for oxidation catalysis, though ligand degradation under H₂O₂ limits stability .

Stability and Handling

  • Storage : Stable at 4°C in anhydrous conditions; decomposes above 150°C .

  • Solubility : Highly soluble in water and polar aprotic solvents (e.g., DMF, DMSO) .

This compound’s multifunctional design enables broad utility in synthesis and bioactivity studies, though further research is needed to optimize its catalytic applications and explore novel derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of 2-{[(Pyridin-2-yl)amino]methyl}phenol exhibit significant antioxidant properties. For instance, certain synthesized derivatives demonstrated IC50 values as low as 0.005 μM, indicating potent free radical scavenging activity . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-Fibrotic Properties

Recent studies have highlighted the anti-fibrotic activity of related pyridine derivatives. Compounds derived from this structure effectively inhibited collagen expression in vitro, suggesting their potential as therapeutic agents for fibrotic diseases . The mechanisms involve modulation of signaling pathways related to fibrosis.

Vaccine Adjuvants

The compound's ability to modulate immune responses has led to investigations into its use as a vaccine adjuvant. Its structural similarity to known immunomodulators positions it as a candidate for enhancing vaccine efficacy through improved antigen presentation .

Case Study: Hair Dyes

One notable application of 2-amino-5-aminomethyl-phenol derivatives is in oxidative hair coloring formulations. These compounds are integral in achieving vibrant colors while meeting safety and stability standards required for cosmetic products . The study emphasizes the balance between color intensity and skin compatibility.

Case Study: Pharmaceutical Development

In pharmaceutical research, derivatives of this compound have been explored for their potential in treating conditions such as inflammation and cancer. The structural diversity allows for the design of molecules that can selectively target various biological pathways .

Summary of Applications

Application AreaDescriptionPotential Benefits
Antioxidant ActivityScavenging free radicals; protecting against oxidative stressPreventing oxidative stress-related diseases
Anti-Fibrotic PropertiesInhibiting collagen expression; targeting fibrotic pathwaysTherapeutic agent for fibrotic diseases
Vaccine AdjuvantsEnhancing immune responses; improving vaccine efficacyIncreased effectiveness of vaccines
Cosmetic FormulationsUsed in oxidative hair dyes; achieving vibrant colors while ensuring safetyMeeting cosmetic safety standards
Pharmaceutical ResearchDevelopment of drugs targeting inflammation and cancer pathwaysNovel therapeutic options

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares key structural motifs with several analogs (Table 1):

Table 1: Structural Comparison of 2-{[(Pyridin-2-yl)amino]methyl}phenol Hydrochloride and Analogs
Compound Name Core Structure Substituents Salt Form
2-{[(Pyridin-2-yl)amino]methyl}phenol HCl Phenol Pyridin-2-ylaminomethyl Monohydrochloride
2-(Pyridin-2-ylamino)ethanol HCl Ethanol Pyridin-2-ylamino Monohydrochloride
4-[(7-Chloroquinolin-4-yl)amino]-... triHCl Phenol Chloroquinoline, piperazinylmethyl Trihydrochloride
Levalbuterol HCl Benzenedimethanol tert-Butylamino, hydroxymethyl Monohydrochloride

Key Observations :

  • Pyridine vs.
  • Ethanol vs. Phenol: The ethanol derivative replaces the phenol group with ethanol, reducing acidity (pKa ~10 for phenol vs. ~16 for ethanol) and altering hydrogen-bonding capacity.
  • Salt Form: Trihydrochloride salts (e.g., ) may exhibit higher crystallinity and melting points (243–245°C) compared to monohydrochlorides due to increased ionic interactions.

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve aqueous solubility relative to free bases. The monohydrochloride form of the target compound likely has moderate solubility in polar solvents (e.g., water, methanol), similar to 2-(pyridin-2-ylamino)ethanol HCl .
  • Melting Points : While data for the target compound are unavailable, the trihydrochloride analog melts at 243–245°C, suggesting that salt stoichiometry significantly impacts thermal stability.

Critical Analysis of Divergences

  • Functional Group Impact: The phenol group in the target compound offers stronger acidity (pKa ~10) than ethanol (pKa ~16) in , affecting drug-receptor interactions.
  • Salt Stoichiometry: Monohydrochlorides (target compound, ) may exhibit different dissolution profiles compared to trihydrochlorides (), influencing bioavailability.

Biological Activity

2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a phenolic group and a pyridine ring. This combination allows for diverse chemical reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O·HCl, indicating that it is a hydrochloride salt derived from a phenol derivative. The compound's structure facilitates interactions with biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The phenolic oxygen can form hydrogen bonds with amino acid residues, while the pyridine nitrogen can participate in π-π stacking interactions. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound showed IC50 values ranging from 1.75 to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammation markers significantly. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Table 1: Biological Activity Summary

Activity Cell Line/Model IC50 (μM) Reference
AnticancerMCF-71.75 - 9.46
AnticancerMDA-MB-2311.75 - 9.46
Anti-inflammatoryMouse modelNot specified

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to explore how modifications to the compound's structure affect its biological activity. Variations in the substituents on the pyridine ring led to differences in potency against cancer cell lines. Compounds with longer alkyl chains on the amine group showed enhanced activity, suggesting that hydrophobic interactions play a role in binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Using Pd₂(dba)₃ with BINAP as a ligand system in toluene under inert atmosphere (N₂) to facilitate C–N bond formation .
  • Optimizing reaction temperature (e.g., 100°C) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of pyridin-2-amine derivatives relative to the chloro precursor) to minimize side products.
  • Purification via column chromatography (e.g., silica gel with gradient elution of EtOAc/hexane) to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the pyridin-2-ylamino moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and the phenolic –OH group (broad singlet at δ 9–10 ppm).
  • HPLC : Employ reverse-phase C18 columns with mobile phases like 0.1% TFA in acetonitrile/water to assess purity (>98%) and detect impurities such as 2-[(RS)-(4-hydroxyphenyl)(pyridin-2-yl)methyl]phenol .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ions (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and predict reactivity of this compound?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), aiding in predicting nucleophilic/electrophilic sites .
  • Validate thermodynamic properties (e.g., Gibbs free energy of formation) against experimental data to refine exchange-correlation functionals, addressing discrepancies in atomization energies (average error ±2.4 kcal/mol) .

Q. What strategies resolve contradictions in thermodynamic data obtained from experimental vs. computational methods?

  • Methodological Answer :

  • Perform sensitivity analysis on DFT parameters (e.g., exact exchange percentage in B3LYP) to identify error sources in bond dissociation energies .
  • Cross-validate with experimental techniques like calorimetry or IR spectroscopy to reconcile discrepancies in proton affinity or solvation energies .

Q. How can the crystal structure of this compound be determined using X-ray diffraction, and what challenges arise in refinement?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in polar solvents (e.g., methanol/water).
  • Use SHELXL for refinement, addressing challenges like hydrogen bonding disorder or twinning by applying restraints to thermal parameters and using TWIN/BASF commands in SHELX .
  • Validate hydrogen-bonding networks (e.g., O–H···Cl interactions) with PLATON or Mercury software .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity for targets like GPCRs or kinases.
  • Enzyme Inhibition Studies : Kinetic assays (e.g., fluorometric or colorimetric) to determine IC₅₀ values, accounting for hydrochloride salt solubility in buffer systems (e.g., PBS at pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride

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